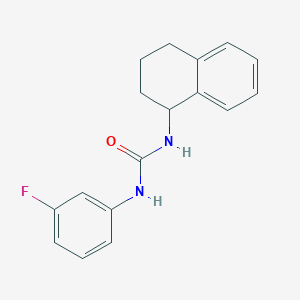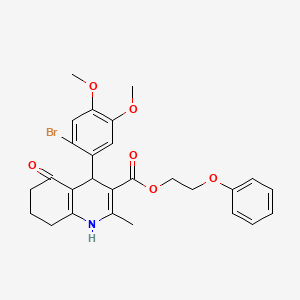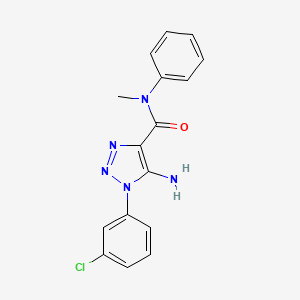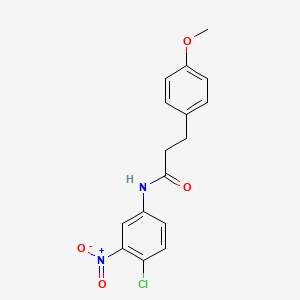![molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用机制
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the binding of β2-adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activity of β2-adrenergic receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and airway smooth muscle relaxation. It has also been shown to decrease glucose uptake and lipolysis in adipose tissue. Additionally, it has been shown to decrease thermogenesis and increase insulin resistance.
实验室实验的优点和局限性
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of β2-adrenergic receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf-life.
One limitation of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is that it may have off-target effects on other receptors or signaling pathways. Additionally, it may not be suitable for use in certain experimental models or systems.
未来方向
There are several future directions for research involving 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose and lipid metabolism. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, there is a need for further investigation into the off-target effects of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 and the development of more selective β2-adrenergic receptor antagonists.
合成方法
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the alkylation of the protected phenol with 3-chloropropyl-2,4,6-trimethylphenyl ether. The resulting intermediate is then deprotected using tetrabutylammonium fluoride to yield 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551.
科学研究应用
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle relaxation. It has also been used to investigate the role of β2-adrenergic receptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
属性
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)






![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)

